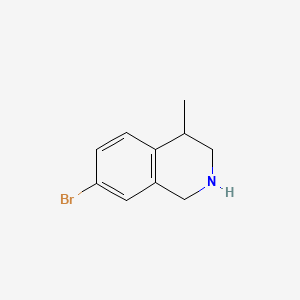

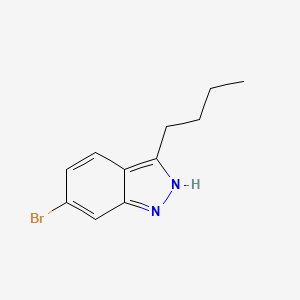

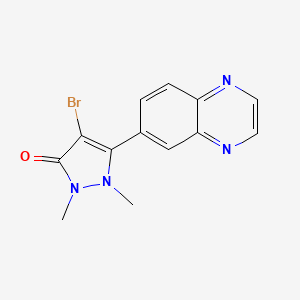

6-Bromo-3-butyl-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-3-butyl-1H-indazole (6-BB-1H-Indazole) is an N-heterocyclic compound with a wide range of potential applications. It has recently been studied for its potential use in the synthesis of various organic compounds, as well as its potential use as a therapeutic agent.

Aplicaciones Científicas De Investigación

Pharmacophore Development

Indazole compounds, including derivatives like 6-Bromo-3-butyl-1H-indazole, are integral in developing pharmacophores for therapeutic drugs. Alam and Keating (2021) highlight that indazole-containing drugs often market as N-alkyl indazole derivatives, emphasizing the importance of the indazole scaffold in pharmaceutical development (Alam & Keating, 2021).

Antifungal Agents

Park et al. (2007) describe the potential of indazole-linked triazoles as antifungal agents. They specifically mention a compound with a 5-bromo substitution on the indazole ring, exhibiting significant activity against fungal cultures, indicating the relevance of bromo-indazole derivatives in antifungal research (Park et al., 2007).

Synthesis Methodologies

Welch, Hanau, and Whalen (1992) discuss the synthesis of 3-substituted indazole derivatives, providing insights into methods for creating compounds like 6-Bromo-3-butyl-1H-indazole, which could be crucial for research and development (Welch et al., 1992).

α-Glucosidase Inhibition and Antioxidant Activity

Mphahlele et al. (2020) evaluated the indazole derivatives for their inhibitory effect against α-glucosidase activity and antioxidant potential, highlighting the medical application potential of bromo-indazole derivatives in treating diseases like diabetes (Mphahlele et al., 2020).

IKK2 Inhibitors

Lin and colleagues (2008) developed efficient chemical approaches to synthesize indazole derivatives, identifying them as potent IKK2 inhibitors, suggesting their role in inflammation and autoimmune diseases (Lin et al., 2008).

Molecular Structure Studies

The study of indazole molecular structures, as discussed by Cabildo et al. (2011), provides foundational knowledge for understanding the chemical properties and potential applications of 6-Bromo-3-butyl-1H-indazole (Cabildo et al., 2011).

Anticancer Properties

Research by Hoang et al. (2022) explores 6-aminoindazole derivatives, revealing their significant cytotoxicity against cancer cell lines, thereby implicating the potential use of bromo-indazole derivatives in cancer treatment (Hoang et al., 2022).

Mecanismo De Acción

Target of Action

Indazole-containing heterocyclic compounds, such as 6-Bromo-3-butyl-1H-indazole, have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

It is believed that the cyclization process is greatly affected by the hydrogen bond . This hydrogen bond propelled mechanism is suitable for similar cyclization .

Biochemical Pathways

It is known that indazoles can affect a variety of pathways due to their wide range of medicinal applications .

Result of Action

A series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities . Some compounds showed higher inhibitory activity on the viability of certain human cancer cell lines when compared with the standard methotrexate .

Propiedades

IUPAC Name |

6-bromo-3-butyl-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2/c1-2-3-4-10-9-6-5-8(12)7-11(9)14-13-10/h5-7H,2-4H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYWWOCCPQJSDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C2C=CC(=CC2=NN1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716641 |

Source

|

| Record name | 6-Bromo-3-butyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1314987-32-0 |

Source

|

| Record name | 6-Bromo-3-butyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B567157.png)

![tert-Butyl 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate](/img/structure/B567160.png)

![Thieno[3,2-D]pyrimidine-7-carbaldehyde](/img/structure/B567164.png)

![4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B567173.png)